molecular formula C18H14N4O2 B11534057 6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11534057
M. Wt: 318.3 g/mol
InChI Key: IIWJUZGHRGNEQE-UHFFFAOYSA-N
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Description

6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: is a heterocyclic compound with an intriguing structure. Let’s break it down:

    6-Amino: Indicates the presence of an amino group (NH₂) at the sixth position.

    4-(furan-3-yl): Refers to a furan ring (a five-membered oxygen-containing heterocycle) attached at the fourth position.

    3-methyl: Indicates a methyl group (CH₃) at the third position.

    1-phenyl: Implies a phenyl ring (a six-membered aromatic ring) at the first position.

    1,4-dihydropyrano[2,3-c]pyrazole: Describes the core structure, which combines a pyrazole ring (a five-membered nitrogen-containing heterocycle) and a pyran ring (a six-membered oxygen-containing heterocycle) fused together.

    5-carbonitrile: Indicates a cyano group (CN) at the fifth position.

Preparation Methods

Synthetic Routes:: A one-pot multicomponent protocol has been developed for the synthesis of this compound. The reaction involves treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid (in [BMIM]BF₄) as the medium. The reaction occurs at 70–75°C for 110–120 minutes, yielding the desired product with excellent yields (85–90%) .

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above could potentially be scaled up for industrial purposes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions due to the presence of the furan ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Addition: The cyano group can participate in addition reactions.

Common Reagents and Conditions::

    Hydrazine hydrate: Used for the formation of the pyrazole ring.

    Aldehydes: Various aldehydes (such as furan-2-carbaldehyde) serve as starting materials.

    Malononitrile: Provides the cyano group.

    Ionic liquid (in [BMIM]BF₄): Acts as the reaction medium and avoids the need for additional catalysts or solvents.

Scientific Research Applications

This compound has diverse applications:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. docking studies suggest interactions with human epidermal growth factor receptor protein .

Comparison with Similar Compounds

While I don’t have specific information on closely related compounds, the unique fusion of pyrazole and pyran rings in this molecule sets it apart.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

6-amino-4-(furan-3-yl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H14N4O2/c1-11-15-16(12-7-8-23-10-12)14(9-19)17(20)24-18(15)22(21-11)13-5-3-2-4-6-13/h2-8,10,16H,20H2,1H3

InChI Key

IIWJUZGHRGNEQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=COC=C3)C4=CC=CC=C4

Origin of Product

United States

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